tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Übersicht

Beschreibung

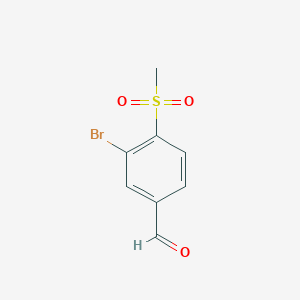

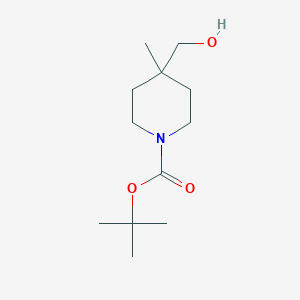

“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .Wissenschaftliche Forschungsanwendungen

Carbamate Chemistry and Applications

Acetylcholinesterase Inhibition : Carbamates act as effective acetylcholinesterase inhibitors due to their ability to carbamoylate a serine residue in the enzyme's active site. This process significantly slows down the hydrolysis (decarbamoylation) of carbamoylated acetylcholinesterase, making carbamates valuable in the development of insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on the environmental presence, human exposure, and toxicity of SPAs highlights the need for understanding the environmental behaviors and potential health impacts of various synthetic compounds, including carbamates. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) exhibit potential hepatic toxicity and endocrine-disrupting effects, underscoring the importance of studying the environmental fate and biological effects of related compounds (Liu & Mabury, 2020).

Biodegradation of Ethers in Soil and Groundwater : Understanding the biodegradation pathways and fate of ethers such as ethyl tert-butyl ether (ETBE) in environmental matrices can provide insights into the environmental stability and degradation potential of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Microorganisms capable of degrading ETBE aerobically offer potential avenues for bioremediation strategies applicable to a wide range of compounds (Thornton et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627979 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

CAS RN |

283167-28-2 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)